3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-(3,3-difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F5N2/c11-9(12)2-4-17(6-9)8-5-16-3-1-7(8)10(13,14)15/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTKYPANTDVQGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CN=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including nucleophilic substitutions and cross-coupling reactions, which are essential for its synthesis and modification.
Chemical Properties and Biological Activity
Chemical Properties
| Property | Description |
|---|---|
| CAS No. | 1707358-19-7 |
| Molecular Formula | C10H9F5N2 |
| Molecular Weight | 252.18 g/mol |
| IUPAC Name | This compound |
Biological Activity
Compounds containing trifluoromethyl and difluoropyrrolidinyl groups exhibit significant biological activity, interacting with enzymes and receptors. This makes them candidates for therapeutic applications, particularly in areas where their unique structural features offer advantages.
Mechanism of Action
The fluorine atoms in the compound enhance its binding affinity and specificity through hydrogen bonding and hydrophobic interactions. This mechanism is crucial for its potential therapeutic applications, as it allows for targeted interactions with biological molecules.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the pyrrolidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.
Scientific Research Applications
Medicinal Chemistry
Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceutical agents, particularly those targeting central nervous system disorders. Its unique structure enhances binding affinity to biological receptors, making it a promising candidate for drug design.
Case Study: Enzyme Inhibition
In a study evaluating its inhibitory effects on cGMP-inhibited 3',5'-cyclic phosphodiesterase 3A, the compound exhibited an IC value of 159 nM, indicating potent enzyme inhibition. This suggests potential therapeutic applications in treating conditions like heart failure and erectile dysfunction .
Materials Science
Advanced Materials Development
The fluorinated nature of this compound contributes to enhanced thermal and electronic properties, making it suitable for the development of advanced materials. Its application in polymer science is particularly noteworthy, where it can improve the performance characteristics of polymers used in electronics and coatings.
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electronic Conductivity | Enhanced |
Chemical Biology
Biological Activity
The compound's interaction with various molecular targets is critical for studying biological processes involving fluorinated compounds. Its fluorinated groups enhance metabolic stability, which is essential for pharmacological efficacy.
Mechanism of Action
The mechanism involves the modulation of enzyme activity through binding interactions. The presence of multiple fluorine atoms increases lipophilicity and resistance to metabolic degradation, further enhancing its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The fluorinated groups enhance its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biological pathways by inhibiting or activating these targets, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison of Key Compounds
Key Observations :
- Trifluoromethyl (CF3) Groups : Present in the target compound and UDO, these groups improve metabolic stability and membrane permeability .
- Fluorinated Pyrrolidine : The 3,3-difluoropyrrolidine in the target compound resembles PF-00734200’s substituent, which contributes to enzyme inhibition by enhancing binding affinity and reducing oxidative metabolism .
- Heterocyclic Systems : Piperazine (UDO) and pyrimidine (PF-00734200, CP-93,393) substituents modulate target selectivity and pharmacokinetics.
Pharmacological and Metabolic Profiles
Table 2: Metabolic Pathways and Enzymatic Interactions
Key Observations :
Key Observations :
- Synthesis : Boronic acid intermediates (e.g., 4-trifluoromethylpyridine-3-boronic acid in ) suggest feasibility for synthesizing the target compound via cross-coupling .
Biological Activity
3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound notable for its unique structural features, including a pyridine ring substituted with both a trifluoromethyl group and a difluoropyrrolidinyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
- Molecular Formula : C10H9F5N2
- Molecular Weight : 252.19 g/mol
- CAS Number : 1707358-19-7
Synthesis
The synthesis of this compound typically involves:
- Formation of the Pyrrolidine Ring : Utilizing a suitable precursor and a fluorinating agent.
- Substitution on the Pyridine Ring : Introducing the trifluoromethyl group via trifluoromethylating reagents under catalytic conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially including enzymes and receptors. The presence of fluorinated groups enhances its binding affinity, which may modulate various biological pathways.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits significant biological activity. For instance, it has been shown to affect cellular pathways involved in:
- Cell Proliferation : Inhibition of growth in certain cancer cell lines.
- Enzyme Interaction : Potential inhibition of specific enzymes related to metabolic pathways.
Case Studies
- Anticancer Activity : A study reported that compounds similar to this compound showed promising results in reducing tumor viability in vitro by inducing apoptosis and inhibiting proliferation through multiple mechanisms, including the modulation of AMPK signaling pathways .
- Inflammatory Response : Another investigation highlighted its potential as an anti-inflammatory agent, suggesting that it could inhibit pro-inflammatory cytokines and reduce inflammation-related symptoms in preclinical models .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(3,3-Difluoropyrrolidin-1-yl)-4-(trifluoromethyl)pyridine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyridine derivatives. For example:
- Step 1 : Introduce the trifluoromethyl group to the pyridine ring via halogenation followed by nucleophilic substitution with a trifluoromethyl source (e.g., Ruppert–Prakash reagent) .
- Step 2 : Coupling the difluoropyrrolidine moiety using palladium-catalyzed cross-coupling (e.g., Buchwald–Hartwig amination) under inert conditions .
- Optimization : Use high-throughput screening to identify optimal catalysts (e.g., Pd(OAc)₂ with Xantphos) and solvents (e.g., toluene/DMF mixtures). Monitor intermediates via LC-MS to minimize side reactions .
Q. How should researchers characterize the structural purity of this compound?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR : Analyze and NMR to confirm fluorinated groups and pyrrolidine ring geometry .
- X-ray Crystallography : Resolve crystal structures to verify stereochemistry (if crystalline) .
- HPLC-MS : Assess purity (>95%) and detect trace impurities using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Prioritize target-based assays:
- Enzyme Inhibition : Test against kinases or proteases (e.g., caspase-3) using fluorogenic substrates .
- Cellular Uptake : Measure intracellular concentrations via LC-MS in cell lines (e.g., HEK293) to assess membrane permeability .
- Cytotoxicity : Use MTT assays in cancer models (e.g., HCT-116) with IC₅₀ calculations .
Advanced Research Questions
Q. How do fluorination patterns (e.g., difluoropyrrolidine vs. non-fluorinated analogs) impact target binding and metabolic stability?
- Methodological Answer :
- Comparative SAR : Synthesize analogs with varying fluorination (e.g., monofluoro, non-fluoro) and evaluate binding affinity via surface plasmon resonance (SPR) .
- Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and quantify metabolites using UPLC-QTOF. Fluorination often reduces CYP450-mediated oxidation, enhancing half-life .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate fluorine-induced electrostatic effects with binding pocket interactions .
Q. How can researchers resolve contradictory data in biological activity across different assay platforms?
- Methodological Answer :
- Assay Validation : Cross-validate results in orthogonal assays (e.g., fluorescence-based vs. radiometric) .
- Buffer Optimization : Adjust pH and ionic strength to mimic physiological conditions, as fluorinated compounds may exhibit pH-dependent solubility .
- Off-Target Profiling : Use kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that explain discrepancies .
Q. What strategies are effective for improving the aqueous solubility of this highly lipophilic compound?
- Methodological Answer :
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) cleaved in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes; characterize stability via dynamic light scattering (DLS) .
- Co-Crystallization : Screen with co-formers (e.g., succinic acid) to enhance dissolution rates .
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms during its degradation?
- Methodological Answer :
- In Situ FT-IR : Monitor real-time degradation (e.g., hydrolysis) by tracking carbonyl or C-F bond vibrations .
- EPR Spectroscopy : Detect radical intermediates under oxidative stress (e.g., H₂O₂ exposure) .
- High-Resolution Mass Spectrometry (HRMS) : Identify degradation products and propose pathways via fragment ion analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
